1-Bromo-4-methylcyclohexane
Overview
Description
1-Bromo-4-methylcyclohexane is an organic compound with the molecular formula C₇H₁₃Br. It is a derivative of cyclohexane, where a bromine atom is substituted at the first position and a methyl group at the fourth position.
Scientific Research Applications
1-Bromo-4-methylcyclohexane is utilized in various scientific research applications, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methylcyclohexane can be synthesized through the bromination of 4-methylcyclohexanol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) as the brominating agents. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile, such as hydroxide (OH⁻) or methoxide (CH₃O⁻), resulting in the formation of 4-methylcyclohexanol or 4-methylcyclohexyl methyl ether, respectively.
Elimination (E2): In the presence of a strong base, such as potassium tert-butoxide (t-BuOK), this compound can undergo elimination to form 4-methylcyclohexene.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Major Products:
Nucleophilic Substitution: 4-Methylcyclohexanol, 4-Methylcyclohexyl methyl ether.
Elimination: 4-Methylcyclohexene.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methylcyclohexane in chemical reactions typically involves the formation of a transition state where the bromine atom is either substituted or eliminated. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom. In elimination reactions, the base abstracts a proton from the β-carbon, resulting in the formation of a double bond and the release of the bromine atom .
Comparison with Similar Compounds
1-Bromo-3-methylcyclohexane: Similar structure but with the bromine and methyl groups at different positions.
4-Bromo-1-methylcyclohexane: Similar structure but with the bromine and methyl groups at different positions.
1-Chloro-4-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-Bromo-4-methylcyclohexane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. The presence of both a bromine atom and a methyl group on the cyclohexane ring provides distinct steric and electronic effects that differentiate it from other similar compounds .
Properties
IUPAC Name |
1-bromo-4-methylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOHLPHAOHGRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064207 | |
Record name | Cyclohexane, 1-bromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6294-40-2 | |
Record name | 1-Bromo-4-methylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6294-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane, 1-bromo-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Methylcyclohexyl bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexane, 1-bromo-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexane, 1-bromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-methylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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